![molecular formula C11H11NO5 B1662001 4-Nitrobenzyl acetoacetate CAS No. 61312-84-3](/img/structure/B1662001.png)
4-Nitrobenzyl acetoacetate
Overview
Description
4-Nitrobenzyl acetoacetate, also known as (4-Nitrophenyl)methyl 3-oxobutanoate, is an organic compound with the molecular formula C11H11NO5. It is a derivative of acetoacetate esters and features a nitrobenzyl group attached to the acetoacetate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Nitrobenzyl acetoacetate (4-nitrobenzyl 3-oxobutanoate) is the enzyme Acetoacetate Decarboxylase (AAD or ADC) . This enzyme plays a key role in the ketone body production pathway in humans and other mammals, and solventogenesis in bacteria .
Mode of Action
This compound interacts with its target, Acetoacetate Decarboxylase, by undergoing a decarboxylation reaction . This reaction yields acetone and carbon dioxide . The p-nitrobenzyl esterase (PnbA) from Bacillus subtilis specifically hydrolyzes two acetoacetate esters: methyl acetoacetate (MAA) and ethyl acetoacetate (EAA) .
Biochemical Pathways
The compound affects the ketone body production pathway and solventogenesis . It is involved in the decarboxylation of acetoacetate, yielding acetone and carbon dioxide . The acetoacetate esters are used as substrates for the biosynthesis of terpenoids .
Pharmacokinetics
It is known to be soluble in methanol . Its melting point is 45-46.5° C, and its boiling point is 376.51° C at 760 mmHg . These properties may impact its bioavailability.
Result of Action
It is known that acetoacetate promotes muscle cell proliferation by transcriptionally upregulating the expression of muscle-specific mir-133b, which in turn stimulates muscle cell proliferation by targeting serum response factor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored at room temperature . It is also important to avoid contact with strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl acetoacetate can be synthesized through the esterification of 4-nitrobenzyl alcohol with acetoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl acetoacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Aminobenzyl acetoacetate.
Reduction: Acetoacetic acid and 4-nitrobenzyl alcohol.
Substitution: Various substituted benzyl acetoacetates depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediate in Pharmaceutical Synthesis:
NBA serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of a protected acetoacetate group onto other molecules, facilitating the creation of complex organic structures. The ability to cleave the benzyl ester group under mild conditions enhances its utility in synthetic pathways.
2. Synthesis of Derivatives:
Research indicates that derivatives of NBA can exhibit biological activities, including antibacterial and antifungal properties. For instance, certain esters derived from NBA have shown potential in inhibiting bacterial growth, making them candidates for further exploration in drug development .
Biochemical Research Applications
1. Enzyme Inhibition Studies:
NBA has been investigated for its potential to inhibit specific enzymes, which is crucial for developing therapeutic agents. Studies have shown that NBA derivatives can act as enzyme inhibitors, providing insights into their mechanism of action and potential therapeutic uses .
2. Interaction Studies:
Interaction studies involving NBA focus on its reactivity with various biological molecules. Understanding these interactions is essential for assessing how NBA can be effectively utilized in medicinal chemistry.
Comparison with Similar Compounds
4-Nitrobenzyl acetoacetate can be compared with other acetoacetate esters and nitrobenzyl derivatives:
Biological Activity
4-Nitrobenzyl acetoacetate (NBAA) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is an ester derived from acetoacetic acid and 4-nitrobenzyl alcohol. Its chemical structure can be represented as follows:
This compound features a nitro group, which is significant for its biological activity due to the electron-withdrawing nature of the nitro substituent.
1. Antimicrobial Activity
Research has indicated that NBAA exhibits notable antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing that NBAA can inhibit bacterial growth at relatively low concentrations.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
Staphylococcus aureus | 16 |
These results suggest that NBAA could potentially serve as a lead compound for developing new antimicrobial agents.
2. Antifungal Activity
In addition to its antibacterial effects, NBAA has shown antifungal activity against strains such as Candida albicans. The study reported that NBAA inhibited fungal growth with an MIC value of 64 µg/mL, indicating moderate antifungal potential.
3. Anti-inflammatory Effects
NBAA's anti-inflammatory properties were evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced nitric oxide (NO) production, a marker of inflammation, suggesting that it may inhibit the inflammatory response through the modulation of pro-inflammatory cytokines.
The biological activity of NBAA can be attributed to several mechanisms:
- Nitro Group Influence : The presence of the nitro group enhances the electron deficiency of the aromatic ring, which may facilitate interactions with various biological targets.
- Reactive Oxygen Species (ROS) Modulation : NBAA has been shown to influence ROS levels in cells, contributing to its protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that NBAA may inhibit key enzymes involved in inflammatory pathways, although further research is needed to elucidate specific targets.
Case Studies and Research Findings
Several studies have explored the biological effects of NBAA:
- A study published in a peer-reviewed journal highlighted the compound's potential as a neuroprotective agent, demonstrating that it could protect retinal ganglion cells from excitotoxic damage induced by NMDA (N-methyl-D-aspartate) .
- Another investigation focused on the cytotoxic effects of NBAA on cancer cell lines such as HeLa and MCF-7. Results indicated that NBAA induces apoptosis in these cells, suggesting its potential as an anticancer agent.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGVCMZXFBYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375411 | |
Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61312-84-3 | |
Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61312-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-nitrophenyl)methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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